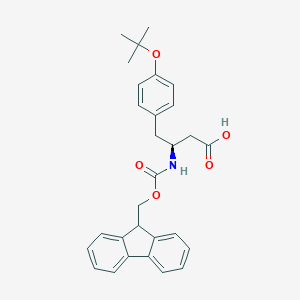

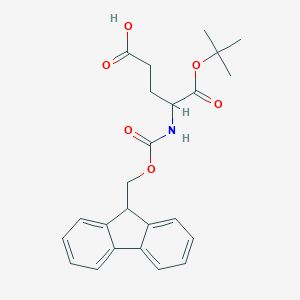

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

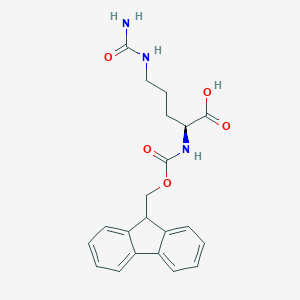

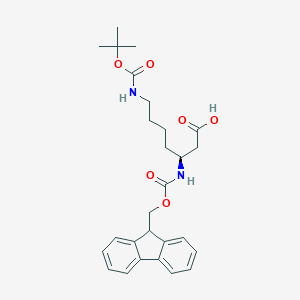

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid” is a glutamic acid derivative . It is a unique chemical compound that has been used in early discovery research . The empirical formula of this compound is C20H21NO5 and it has a molecular weight of 355.38 .

Synthesis Analysis

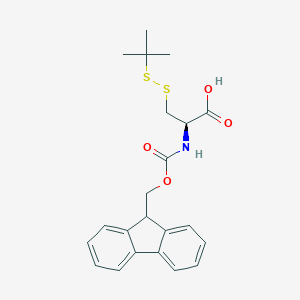

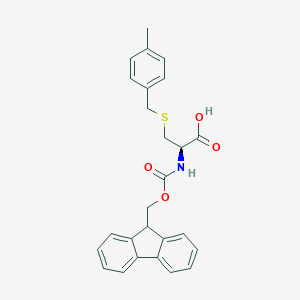

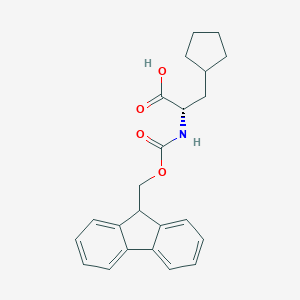

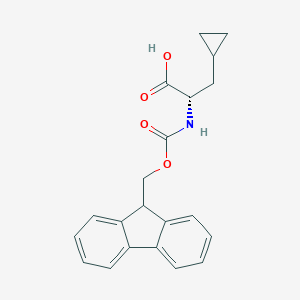

The synthesis of this compound or similar compounds has been reported in the literature. For instance, the Arndt-Eistert protocol has been successfully applied starting from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . The InChI representation is: InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The molecular formula is C20H21NO5 and the molecular weight is 355.38 . The compound’s SMILES string and InChI representations provide additional information about its chemical structure .Wissenschaftliche Forschungsanwendungen

Fabrication of Functional Materials

Fmoc-modified amino acids, including Fmoc-Aad(otBu)-OH, are used as bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them useful in various applications .

Cell Cultivation

The properties of Fmoc-modified amino acids make them suitable for applications related to cell cultivation . They can provide a conducive environment for cell growth and proliferation .

Bio-Templating

Fmoc-Aad(otBu)-OH can be used in bio-templating, where biological structures are used as templates for the synthesis of materials with complex structures . This can be particularly useful in the field of nanotechnology .

Optical Applications

The self-assembling properties of Fmoc-Aad(otBu)-OH can be harnessed for optical applications . The ability to form nanostructures with diverse morphologies makes it a promising material in this field .

Drug Delivery

Fmoc-Aad(otBu)-OH can be used in drug delivery systems . Its ability to form self-assembled structures can be utilized to encapsulate drugs and deliver them to specific sites in the body .

Catalytic Applications

The self-assembled structures formed by Fmoc-Aad(otBu)-OH can act as catalysts for certain chemical reactions . This opens up potential applications in the field of catalysis .

Therapeutic Applications

Fmoc-Aad(otBu)-OH has potential therapeutic applications . Its biocompatibility and ability to form diverse nanostructures make it a promising candidate for the development of novel therapeutic agents .

Antibiotic Properties

Fmoc-Aad(otBu)-OH shows potential for applications due to its antibiotic properties . This could be particularly useful in the development of new antimicrobial agents .

Wirkmechanismus

Target of Action

Fmoc-Aad(otBu)-OH, also known as Fmoc-L-alpha-aminoadipic acid delta-tert-butyl ester or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, is primarily used as a building block in the synthesis of peptides . Its primary targets are therefore the peptide sequences that it is incorporated into during synthesis .

Mode of Action

The compound interacts with its targets through the formation of peptide bonds, which are the primary linkages in protein and peptide structures . The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions . The tert-butyl ester (otBu) group also serves a protective role, specifically for the carboxyl group of the amino acid .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Aad(otBu)-OH are dependent on the specific peptide sequences it is incorporated into. As a building block in peptide synthesis, it can be part of a wide variety of peptides, each of which may be involved in different biochemical pathways .

Pharmacokinetics

The peptides it forms may have diverse adme properties depending on their specific structures and sequences .

Result of Action

The molecular and cellular effects of Fmoc-Aad(otBu)-OH’s action are again dependent on the specific peptides it is incorporated into. These peptides can have a wide range of biological activities, from enzymatic catalysis to signal transduction .

Action Environment

The action, efficacy, and stability of Fmoc-Aad(otBu)-OH are influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all affect the efficiency of peptide bond formation and the stability of the protective Fmoc and otBu groups .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLAQPKWVSSKJC-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575604 |

Source

|

| Record name | 6-tert-Butoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid | |

CAS RN |

159751-47-0 |

Source

|

| Record name | 6-tert-Butoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)